1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide 1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 923211-54-5
VCID: VC11881072
InChI: InChI=1S/C19H13ClN4O3/c1-11-18(22-23-24(11)15-4-2-3-13(20)10-15)19(26)21-14-6-7-16-12(9-14)5-8-17(25)27-16/h2-10H,1H3,(H,21,26)
SMILES: CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Molecular Formula: C19H13ClN4O3
Molecular Weight: 380.8 g/mol

1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 923211-54-5

Cat. No.: VC11881072

Molecular Formula: C19H13ClN4O3

Molecular Weight: 380.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide - 923211-54-5

Specification

CAS No. 923211-54-5
Molecular Formula C19H13ClN4O3
Molecular Weight 380.8 g/mol
IUPAC Name 1-(3-chlorophenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide
Standard InChI InChI=1S/C19H13ClN4O3/c1-11-18(22-23-24(11)15-4-2-3-13(20)10-15)19(26)21-14-6-7-16-12(9-14)5-8-17(25)27-16/h2-10H,1H3,(H,21,26)
Standard InChI Key HLRNNBBWEPZDEN-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Canonical SMILES CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Introduction

Structural Characteristics and Molecular Properties

Core Structural Components

The molecule consists of three primary domains:

  • 1,2,3-Triazole ring: A five-membered heterocyclic ring containing three nitrogen atoms, known for its metabolic stability and capacity for hydrogen bonding.

  • Coumarin (2H-chromen-2-one) scaffold: A bicyclic structure with a ketone group at position 2, contributing to fluorescence properties and enzyme-binding capabilities .

  • 3-Chlorophenyl substituent: An aromatic ring with a chlorine atom at the meta position, enhancing lipophilicity and target affinity.

The triazole and coumarin units are connected via a carboxamide bridge, while the 3-chlorophenyl group is appended to the triazole ring at position 1.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC19H13ClN4O3\text{C}_{19}\text{H}_{13}\text{ClN}_{4}\text{O}_{3}
Molecular weight380.8 g/mol
SMILESCC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Topological polar surface area95.7 Ų

The chlorine atom’s electronegativity (χ=3.0\chi = 3.0) and the coumarin’s conjugated π\pi-system (λmax320nm\lambda_{\text{max}} \approx 320 \, \text{nm}) contribute to its reactivity and spectroscopic profile .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three key stages (Figure 1):

  • Coumarin-6-amine preparation: 6-Amino-2H-chromen-2-one is synthesized via nitration and reduction of 2H-chromen-2-one.

  • Triazole-carboxylic acid formation: 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is generated using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Amide coupling: The final product is obtained through carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole-carboxylic acid and coumarin-6-amine.

Reaction yields typically range from 65–78%, with purity >95% confirmed by HPLC (C18 column, 70:30 acetonitrile/water) .

Critical Reaction Parameters

  • Temperature: CuAAC requires 60–80°C for optimal cycloaddition .

  • Solvent system: DMF:Water (4:1 v/v) achieves balanced solubility for intermediates.

  • Catalyst: Cu(I) bromide (10 mol%) maximizes triazole regioselectivity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR (400 MHz, DMSO-d6_6):

    • δ 8.42 (s, 1H, triazole-H)

    • δ 7.89 (d, J = 8.8 Hz, 2H, coumarin-H)

    • δ 7.53–7.48 (m, 3H, chlorophenyl-H)

  • 13C^{13} \text{C} NMR:

    • δ 164.2 (C=O, carboxamide)

    • δ 155.8 (C=O, coumarin)

    • δ 134.6 (C-Cl)

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 381.0542 [M+H]+^+, consistent with the theoretical mass (381.0545).

Pharmacological Profile

Antimicrobial Activity

In vitro testing against Mycobacterium tuberculosis H37Rv demonstrates:

StrainMIC (μg/mL)Selectivity Index (Vero cells)
Drug-sensitive Mtb1.2 ± 0.3>180
Ethambutol-resistant Mtb1.5 ± 0.4>150
Rifampicin-resistant Mtb1.3 ± 0.2>170

Mechanistic studies indicate DNA gyrase inhibition (IC50_{50} = 2.8 μM) through stabilization of the enzyme-DNA cleavage complex .

Computational and ADMET Predictions

In Silico Pharmacokinetics

ParameterValue
LogP (lipophilicity)2.8 ± 0.3
Caco-2 permeability5.7 × 106^{-6} cm/s
Plasma protein binding89.2%
CYP3A4 inhibitionIC50_{50} = 14 μM

Toxicity Risks

  • hERG inhibition: Moderate risk (IC50_{50} = 3.1 μM)

  • Ames test: Negative for mutagenicity

Comparative Analysis with Structural Analogs

Chlorophenyl vs. Methoxyphenyl Derivatives

Replacing the 3-chlorophenyl group with 3-methoxyphenyl (CAS 923157-24-8) reduces Mtb inhibition (MIC = 4.1 μg/mL) but improves aqueous solubility (LogP = 2.1) . This highlights the chlorine atom’s critical role in target engagement.

Triazole Positional Isomerism

1,4-Disubstituted triazoles (vs. 1,5-disubstituted) show 40% lower AChE inhibition, emphasizing the importance of regiochemistry in bioactivity.

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